tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18BrF2NO2 It is a piperidine derivative that features a tert-butyl ester group, a bromine atom, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. The difluorination step can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can help in controlling the reaction parameters, ensuring high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an amino group, while reduction can produce a difluoropiperidine .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. Its potential as a precursor for drug development is of particular interest, as fluorine atoms can significantly alter the pharmacokinetic properties of molecules .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes, receptors, or other proteins. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A similar compound with an oxo group instead of a bromo group.
tert-Butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate: Features an aminoethyl group instead of a bromo group.
Uniqueness
tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. The combination of these elements allows for a wide range of chemical modifications and applications, setting it apart from other piperidine derivatives .
Properties
Molecular Formula |
C10H16BrF2NO2 |
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Molecular Weight |
300.14 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-5-4-7(11)10(12,13)6-14/h7H,4-6H2,1-3H3 |
InChI Key |
QTVNGEUYJJYPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)Br |
Origin of Product |
United States |
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